molecular formula C11H19NO2S B13035365 4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylicacid

4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylicacid

Cat. No.: B13035365
M. Wt: 229.34 g/mol
InChI Key: ABIDRKNCRSYCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a carboxylic acid group and a tetrahydrothiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methyl-tetrahydro-2H-thiopyran with pyrrolidine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a carboxylic acid group and a tetrahydrothiopyran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-methyl-1-(thian-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c1-8-6-12(7-10(8)11(13)14)9-2-4-15-5-3-9/h8-10H,2-7H2,1H3,(H,13,14)

InChI Key

ABIDRKNCRSYCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)O)C2CCSCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.